![molecular formula C13H20N2O2 B13533187 tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(2-amino-6-methylphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methylphenyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate typically involves multiple steps. One common method starts with the reaction of 2-amino-6-methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[(2-amino-6-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino group .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and chemicals[3][3].
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the investigation of enzyme inhibition and protein labeling[3][3].
Medicine
In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates and as a building block for the development of new medications[3][3].
Industry
In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes[3][3].
Mecanismo De Acción
The mechanism of action of tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The molecular pathways involved include the inhibition of acetylcholinesterase, which is crucial in neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
- tert-ButylN-[(2-amino-6-bromophenyl)methyl]carbamate
- tert-ButylN-[(2-amino-6-chlorophenyl)methyl]carbamate
- tert-ButylN-[(2-amino-6-fluorophenyl)methyl]carbamate
Uniqueness
tert-ButylN-[(2-amino-6-methylphenyl)methyl]carbamate is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The methyl group can enhance the compound’s stability and affect its binding affinity to molecular targets .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-5-7-11(14)10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Clave InChI |
ZWKXEYNTYUJZTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


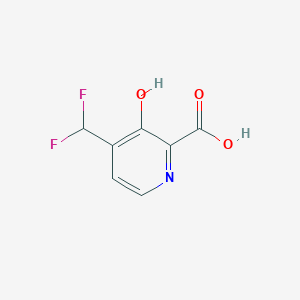
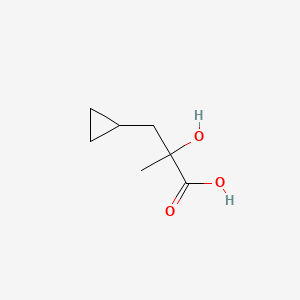

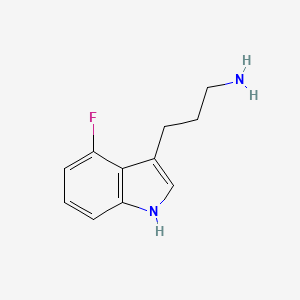
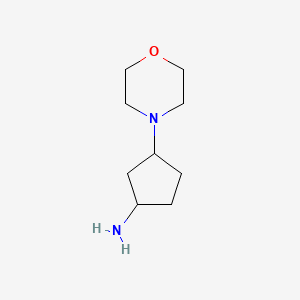
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
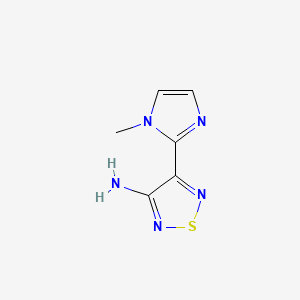
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
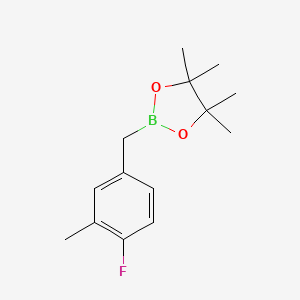
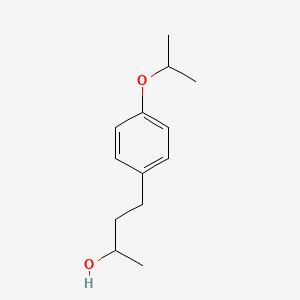
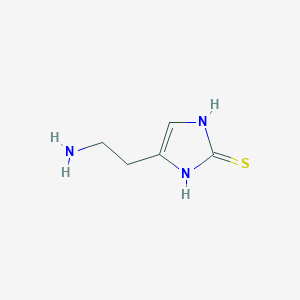
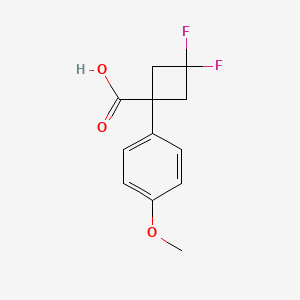
![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
